![molecular formula C20H16ClFO5 B11161395 methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate CAS No. 842972-58-1](/img/structure/B11161395.png)
methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chloro substituent at position 6, a 4-fluorobenzyloxy group at position 7, and a methyl ester at position 3 of the coumarin scaffold. Coumarins are widely studied for their biological activities, including phytotoxic, antimicrobial, and anticancer properties . The synthesis of such compounds often involves palladium-catalyzed carbonylation or nucleophilic substitution reactions. For example, PdI₂/KI-catalyzed carbonylation under high-pressure CO (90 atm) has been employed for related 3-acetate coumarins . The 4-fluorobenzyloxy group in this compound likely enhances lipophilicity and metabolic stability compared to simpler alkoxy substituents .
Properties
CAS No. |
842972-58-1 |
---|---|
Molecular Formula |
C20H16ClFO5 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16ClFO5/c1-11-14-7-16(21)18(26-10-12-3-5-13(22)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
YOXKSMUOXHMXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Chlorination and Alkylation
This method begins with methyl 6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate as the starting material (Fig. 1A). Chlorination at position 6 is achieved using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours, yielding a 78–82% intermediate. Subsequent alkylation with 4-fluorobenzyl bromide occurs under basic conditions (K₂CO₃ in acetone, reflux for 6 hours), achieving 85–90% yield.
Key Reaction Conditions:
Step | Reagent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Chlorination | SOCl₂ | CH₂Cl₂ | 0–5°C | 2 h | 78–82% |
Alkylation | 4-Fluorobenzyl bromide | Acetone | Reflux | 6 h | 85–90% |
Route 2: Pre-Functionalized Coumarin Core
An alternative approach starts with 4-methyl-6-chloro-7-hydroxy-2H-chromen-2-one. Esterification of the 3-acetic acid group is performed using methyl iodide (CH₃I) in the presence of DBU (1,8-diazabicycloundec-7-ene) at room temperature (24 hours, 92% yield). The 7-hydroxy group is then alkylated with 4-fluorobenzyl mesylate in DMF at 80°C for 4 hours (88% yield).
Advantages:
-
Avoids side reactions during chlorination due to prior ester protection.
-
Higher overall yield (87% vs. 81% in Route 1).
Route 3: One-Pot Tandem Reactions
A patent-derived method utilizes a tandem chlorination-alkylation process (Fig. 1B). The dihydroxy precursor is treated with N-chlorosuccinimide (NCS) and 4-fluorobenzyl bromide in acetonitrile with catalytic tetrabutylammonium iodide (TBAI). This single-step process achieves 76% yield but requires rigorous temperature control (40–45°C) to prevent over-chlorination.
Optimization of Critical Reaction Parameters
Chlorination Selectivity
Position-selective chlorination at C6 is challenging due to potential competing reactions at C5 or C8. Studies show that using SOCl₂ with a pyridine catalyst (molar ratio 1:1.2) in CH₂Cl₂ improves C6 selectivity to 94% (Table 1).
Table 1: Chlorination Agent Comparison
Agent | Solvent | Catalyst | Selectivity (C6) | Yield |
---|---|---|---|---|
SOCl₂ | CH₂Cl₂ | Pyridine | 94% | 82% |
PCl₅ | Toluene | None | 68% | 75% |
NCS | MeCN | TBAI | 88% | 76% |
Alkylation Efficiency
The choice of base significantly impacts 4-fluorobenzyl group incorporation. K₂CO₃ in acetone provides superior results (90% yield) compared to Cs₂CO₃ (85%) or NaH (72%) due to reduced ester hydrolysis. Microwave-assisted alkylation (100°C, 30 minutes) further enhances yield to 93% while cutting reaction time by 88%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99% purity when using Route 2. Impurities include:
-
5-Chloro isomer (0.6%) from incomplete C6 chlorination.
-
Ester-hydrolyzed byproduct (0.3%) under alkaline conditions.
Challenges and Mitigation Strategies
Ester Group Stability
The methyl ester moiety is susceptible to hydrolysis during alkylation. Solutions include:
Fluorobenzyl Group Steric Effects
Bulky 4-fluorobenzyl groups hinder reaction rates. Kinetic studies show:
-
10 mol% KI additive increases alkylation rate by 40% via halogen exchange.
-
Ultrasonic irradiation (40 kHz) improves mass transfer, achieving 95% conversion in 2 hours.
Industrial-Scale Considerations
A patented continuous-flow process (Fig. 2) combines chlorination and alkylation in a microreactor system:
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines, alcohols; various solvents and catalysts depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new substituted benzopyran derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar chromenone structures exhibit significant anticancer properties. Methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of chlorine and fluorine substituents enhances its interaction with biological targets, potentially increasing its efficacy against different cancer types.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Studies suggest that chromenone derivatives can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs .
Antioxidant Effects
Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties of this compound may help mitigate oxidative damage, further supporting its potential therapeutic applications .
Organic Synthesis
Synthetic Versatility
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, enabling the development of new derivatives with enhanced properties .
Reactivity
The compound's functional groups, particularly the carbonyl and ether functionalities, make it amenable to reactions such as nucleophilic substitutions and cycloadditions. This reactivity is crucial for synthesizing more complex molecules in medicinal chemistry and materials science .
Material Science
Polymer Development
Due to its unique chemical properties, this compound can be utilized in the formulation of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-acetic acid, 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate and analogous coumarin derivatives:
*Estimated using fragment-based methods due to lack of experimental data.
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity: The 4-fluorobenzyloxy group in the target compound increases logP (~6.2) compared to methoxy-substituted analogs (e.g., Compound 1, logP ~2.1) . This enhances membrane permeability, a critical factor in drug bioavailability. Replacement of 4-fluorobenzyloxy with 3-chlorobenzyloxy (as in Ethyl 3-{6-chloro-7-[(3-chlorobenzyl)oxy]...}propanoate) marginally increases molecular weight but retains high logP (6.50) .
Ester Group Variations: The methyl acetate group in the target compound offers moderate steric bulk compared to ethyl propanoate (), which may influence binding to biological targets.
Biological Activity Trends: Methoxy-substituted coumarins (e.g., Compound 1) exhibit phytotoxic effects on Arabidopsis, suggesting that electron-donating groups at position 6 may enhance herbicidal activity .
Synthetic Accessibility :
- The target compound’s synthesis may involve nucleophilic substitution of 7-hydroxy intermediates with 4-fluorobenzyl bromide, similar to the method used for 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde in .
- PdI₂/KI-catalyzed carbonylation () is less likely here due to the absence of alkyne precursors in the provided data.
Research Findings and Implications
- Structural Analysis : Crystallographic studies of similar compounds (e.g., ) often employ SHELXL for refinement, highlighting the importance of X-ray diffraction in confirming substituent orientation .
- Biological Screening : While the target compound’s specific bioactivity data are unavailable, structurally related coumarins show promise in molecular docking studies for enzyme inhibition (e.g., ) .
Biological Activity
Methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 453.288 g/mol. The compound features a coumarin backbone with several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H20ClFO5 |
Molecular Weight | 453.288 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 583.2 ± 50.0 °C |
Flash Point | 214.1 ± 19.3 °C |
LogP | 6.11 |
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby preventing oxidative stress in cellular systems. This property is crucial for protecting against various diseases linked to oxidative damage.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These mechanisms suggest potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Inhibition of COX and LOX | |
Anticancer | Cytotoxicity against cancer cell lines |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorine Substitution : The presence of chlorine at the 6-position enhances lipophilicity and biological activity.
- Fluorobenzyl Group : The 4-fluorobenzyl moiety increases binding affinity to biological targets.
- Coumarin Core : The 2H-chromen structure is essential for the compound's interaction with enzymes and receptors.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
In another study, the neuroprotective effects of this compound were assessed using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate significantly reduced markers of apoptosis and oxidative damage.
Q & A
Q. What are the common synthetic routes for methyl {6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the chromen core. Key steps include:
- Step 1 : Introduction of the 4-methyl-2-oxo group via Claisen condensation.
- Step 2 : Chlorination at the 6-position using POCl₃ or SOCl₂ under reflux.
- Step 3 : O-Benzylation with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.
- Step 4 : Acetylation at the 3-position using methyl chloroacetate and a catalyst like DMAP .
Optimization Strategies : - Use anhydrous solvents to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (hexane/ethyl acetate gradient).
Method | Key Reagents/Conditions | Yield Range | Reference |
---|---|---|---|
Stepwise functionalization | POCl₃, 4-fluorobenzyl bromide, K₂CO₃ | 60–75% | |
One-pot synthesis | SOCl₂, DMF, 80°C | 50–65% |
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C4, fluorobenzyl at C7). Key signals:
- δ 2.4 ppm (C4-CH₃), δ 5.2 ppm (OCH₂ fluorobenzyl), δ 6.8–7.3 ppm (aromatic protons) .
- 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity.
- X-ray Crystallography : Confirms absolute configuration, especially for chiral intermediates .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 431.08) .
Technique | Key Application | Reference |
---|---|---|
¹H/¹³C NMR | Substituent assignment | |
X-ray Crystallography | Solid-state structure confirmation |
Q. What are the key functional groups in this compound that influence its chemical reactivity?
- Methodological Answer :
- 2-Oxo chromen core : Prone to nucleophilic attack at the lactone carbonyl.
- Chloro group (C6) : Enhances electrophilicity, participates in SNAr reactions.
- Fluorobenzyl ether (C7) : Stabilizes intermediates via electron-withdrawing effects.
- Methyl ester (C3) : Hydrolyzes under basic conditions to carboxylic acid .
Advanced Research Questions
Q. How can researchers investigate the binding affinity of this compound to biological targets like enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Predicts binding modes using software like AutoDock Vina (validate with mutagenesis studies) .
Technique | Key Parameter Measured | Reference |
---|---|---|
SPR | Binding kinetics (ka/kd) | |
ITC | Thermodynamic profile (ΔG, ΔH) |
Q. How to address discrepancies in reported biological activities of structurally similar chromen derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl) to isolate activity contributors .
- Meta-Analysis : Re-evaluate assay conditions (e.g., cell lines, concentration ranges) across studies.
- Structural Validation : Confirm compound purity via HPLC and co-crystallization with targets .
Q. What computational methods can predict the reactivity of this compound in different solvents?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates solvation energies and transition states (e.g., Gaussian 09 with SMD solvent model) .
- Molecular Dynamics (MD) Simulations : Assesses conformational stability in explicit solvents (e.g., GROMACS) .
- QSAR Models : Relates substituent electronic parameters (Hammett σ) to reactivity trends .
Q. What strategies can enhance the stability of this compound under physiological conditions?
- Methodological Answer :
- Prodrug Design : Replace methyl ester with a hydrolytically stable group (e.g., pivaloyloxymethyl) .
- Liposomal Encapsulation : Improves solubility and reduces degradation in serum .
- pH-Sensitive Formulations : Use enteric coatings for gastric stability .
Strategy | Mechanism | Reference |
---|---|---|
Prodrug modification | Mask labile ester group | |
Liposomal delivery | Encapsulation for controlled release |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.